丙烯酸伊曲康唑

描述

科学研究应用

Propyl Itraconazole has several scientific research applications:

作用机制

Target of Action

Propyl Itraconazole, also known as Itraconazole Impurity C, primarily targets fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the function of 14α-demethylase, thereby disrupting the conversion of lanosterol to ergosterol . The resulting deficiency in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Propyl Itraconazole is the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to an accumulation of toxic methylated sterol intermediates and a decrease in ergosterol levels, causing increased membrane fluidity and permeability, and ultimately, fungal cell death .

Pharmacokinetics

Propyl Itraconazole is metabolized in the liver, and it is a substrate and inhibitor of cytochrome P450 (CYP) isoenzymes . This means it is involved in numerous drug-drug interactions . The terminal half-life of Itraconazole generally ranges from 16 to 28 hours after a single dose and increases to 34 to 42 hours with repeated dosing . The metabolite of Itraconazole is excreted from the plasma more rapidly than the parent compound .

Result of Action

The molecular and cellular effects of Propyl Itraconazole’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in certain cancer cell lines . It has been found to downregulate protein kinase AKT phosphorylation, decrease the phosphorylation of downstream ribosomal protein S6, and reduce the transcriptional expression of the upstream receptor tyrosine kinase HER2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propyl Itraconazole. For instance, the presence of other drugs metabolized by the same CYP enzymes can affect the metabolism and efficacy of Propyl Itraconazole due to potential drug-drug interactions . Additionally, patient-specific factors such as liver function can impact the metabolism and effectiveness of the drug .

生化分析

Biochemical Properties

Propyl Itraconazole interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 3A4, which converts it into various metabolites, including N-desalkyl itraconazole . The nature of these interactions involves the inhibition of the enzyme, which leads to the prevention of the synthesis of ergosterol, a crucial component of fungal cell membranes .

Cellular Effects

Propyl Itraconazole has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of ergosterol, leading to increased cell permeability and leakage of cellular contents . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Propyl Itraconazole involves binding interactions with biomolecules and changes in gene expression. It binds to the active site of the cytochrome P450 3A4 enzyme, inhibiting its function and preventing the conversion of lanosterol to ergosterol . This disruption in the synthesis of ergosterol leads to changes in the structure and function of the fungal cell membrane.

Metabolic Pathways

Propyl Itraconazole is involved in various metabolic pathways. It is metabolized by the cytochrome P450 3A4 enzyme, which converts it into various metabolites

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Propyl Itraconazole involves complex synthetic routes. One method includes dissolving a mixture of Itraconazole and L-ascorbic acid with a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide .

Industrial Production Methods

Industrial production methods for Propyl Itraconazole typically involve high-performance liquid chromatography (HPLC) techniques to separate and identify impurities in the bulk drug product . The use of ultra-performance liquid chromatography (UPLC) has also been reported to reduce analysis time and improve efficiency .

化学反应分析

Types of Reactions

Propyl Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and quantification of the impurity in pharmaceutical formulations .

Common Reagents and Conditions

Common reagents used in the reactions involving Propyl Itraconazole include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer . The conditions often involve the use of C18 columns and UV detection at specific wavelengths .

Major Products Formed

The major products formed from these reactions include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites have similar properties to the parent drug and are crucial for therapeutic drug monitoring .

相似化合物的比较

Similar Compounds

Similar compounds to Propyl Itraconazole include:

- Hydroxy-itraconazole

- Keto-itraconazole

- N-desalkyl itraconazole

Uniqueness

Propyl Itraconazole is unique due to its specific chemical structure and its role as an impurity in the synthesis of Itraconazole. Its identification and quantification are crucial for ensuring the safety and efficacy of Itraconazole formulations .

属性

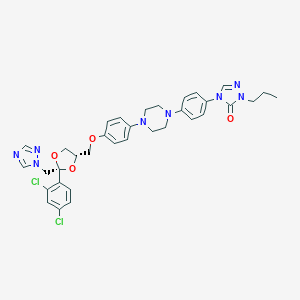

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXPLQZZCVGBG-NHZFLZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512146 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74855-91-7 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

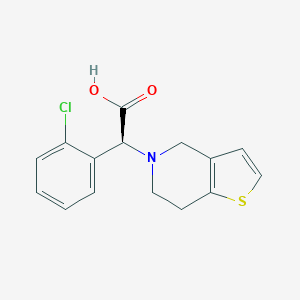

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

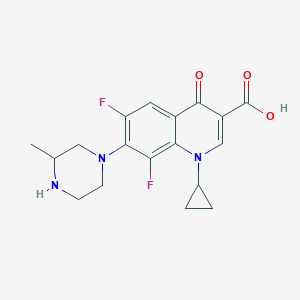

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)